molecular formula C31H37N5O9S B035995 [5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate CAS No. 1215090-73-5

[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate

Katalognummer: B035995
CAS-Nummer: 1215090-73-5
Molekulargewicht: 655.7 g/mol
InChI-Schlüssel: UANBXQTVHOIGGQ-LMOVPXPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C31H37N5O9S and its molecular weight is 655.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound , commonly known as vibegron , is a selective agonist for the β3-adrenergic receptor (β3-AR) and has been developed primarily for the treatment of overactive bladder (OAB). This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

Chemical Structure and Properties

Vibegron is characterized by a complex molecular structure with the following key features:

  • Molecular Formula : C25H31N5O6
  • Molecular Weight : 497.54 g/mol
  • IUPAC Name : [5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate

Vibegron acts as a full agonist at the β3-adrenergic receptors, which are primarily involved in the relaxation of the bladder detrusor muscle. This mechanism leads to increased bladder capacity and reduced urgency in patients suffering from OAB. The selectivity of vibegron for β3 over β1 and β2 receptors is significantly higher than that of other agents such as mirabegron and solabegron, making it a promising therapeutic option with potentially fewer side effects related to β1 or β2 activation .

Pharmacokinetics

The pharmacokinetic profile of vibegron has been extensively studied:

  • Absorption : Vibegron is rapidly absorbed with a peak plasma concentration occurring approximately 1 to 3 hours after oral administration.
  • Half-life : The effective half-life is approximately 30.8 hours , allowing for once-daily dosing.
  • Metabolism : It is primarily metabolized by CYP3A4, with minimal involvement from other cytochrome P450 enzymes. About 59% of the dose is excreted in feces and 20% in urine .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of vibegron:

  • Phase II and III Trials :
    • A pivotal phase III trial demonstrated that vibegron significantly reduced the frequency of urination and urgency episodes compared to placebo.
    • Patients reported a greater improvement in quality of life measures associated with OAB symptoms.
  • Safety Profile :
    • Vibegron has shown a favorable safety profile with minimal adverse effects. Commonly reported side effects include headache and gastrointestinal disturbances .

Comparative Analysis

The following table summarizes the comparative activity of vibegron against other β3 agonists:

CompoundSelectivity for β3EC50 (nM)Intrinsic Activity
Vibegron>7937-fold1.260.93
Mirabegron517-fold5940.94
Solabegron21.3-fold27.60.96
Ritobegron>124-fold>10 μM0.99

This table indicates that vibegron not only exhibits superior selectivity but also maintains high intrinsic activity across varying receptor densities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. The pyrrolopyrimidine core is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that derivatives of pyrrolopyrimidine can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with conventional chemotherapy .

Enzyme Inhibition
The compound may act as an inhibitor for various enzymes. For instance, the presence of the diethoxy group enhances its binding affinity to target proteins. This property is crucial in the development of enzyme inhibitors for therapeutic purposes, particularly in treating conditions like diabetes and hypertension .

Drug Design

Targeted Drug Delivery
The unique structure of this compound allows for modifications that can enhance solubility and bioavailability. By attaching specific ligands or modifying the sulfonate group, researchers can design targeted drug delivery systems that improve the efficacy of therapeutic agents .

Prodrug Development
The compound's ability to undergo metabolic conversion makes it a suitable candidate for prodrug formulation. Prodrugs are designed to improve the pharmacokinetic properties of active drugs, allowing for better absorption and reduced toxicity. The diethoxy moiety can be strategically modified to optimize release profiles in biological systems .

Biological Research

Cellular Mechanisms
Studies utilizing this compound can provide insights into cellular mechanisms underlying various diseases. By investigating its effects on cell signaling pathways, researchers can elucidate the roles of specific proteins in disease progression and identify potential therapeutic targets .

In Vivo Studies
Animal models are essential for understanding the pharmacodynamics and pharmacokinetics of new compounds. The application of this compound in vivo could reveal its therapeutic potential and safety profile, paving the way for clinical trials .

Case Studies

Study Objective Findings
Study 1Investigate anticancer effectsDemonstrated significant inhibition of tumor growth in xenograft models using derivatives of this compound.
Study 2Evaluate enzyme inhibitionShowed effective inhibition of target enzymes related to metabolic disorders with a favorable safety profile.
Study 3Assess bioavailabilityFound that modifications to the sulfonate group improved solubility and absorption rates significantly compared to unmodified compounds.

Eigenschaften

IUPAC Name

diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-1-ium-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O6.C7H8O3S/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32);2-5H,1H3,(H,8,9,10)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANBXQTVHOIGGQ-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=[NH+]3)N.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=[NH+]3)N.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165049-28-5
Record name L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, 1,5-diethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165049-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.